molecular formula C13H9ClFIO B6286371 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene CAS No. 2643367-96-6

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene

Cat. No.: B6286371
CAS No.: 2643367-96-6
M. Wt: 362.56 g/mol
InChI Key: HOBKXOIOORUVIO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of benzyl, chloro, fluoro, and iodo substituents on a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation reactions can produce benzoic acid derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes various transformations to yield desired products. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

  • 2-(Benzyloxy)-5-chloro-1-fluorobenzene
  • 2-(Benzyloxy)-5-chloro-3-iodobenzene
  • 2-(Benzyloxy)-1-fluoro-3-iodobenzene

Comparison: Compared to similar compounds, 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

5-chloro-1-fluoro-3-iodo-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFIO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBKXOIOORUVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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